molecular formula C23H32OSi B12589867 tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane CAS No. 439692-57-6

tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane

Cat. No.: B12589867
CAS No.: 439692-57-6
M. Wt: 352.6 g/mol
InChI Key: DPCBKSQTUXBGIF-UHFFFAOYSA-N
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Description

tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C13H28OSi. This compound is characterized by the presence of a tert-butyl group, a dimethylpent-4-en-1-yl group, and a diphenylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl alcohol with 2,2-dimethylpent-4-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethyl(propargyloxy)silane
  • tert-Butyldimethyl(prop-2-yn-1-yloxy)silane

Uniqueness

tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane stands out due to its unique combination of functional groups, which provides it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions under mild conditions makes it particularly valuable in both research and industrial applications .

Properties

CAS No.

439692-57-6

Molecular Formula

C23H32OSi

Molecular Weight

352.6 g/mol

IUPAC Name

tert-butyl-(2,2-dimethylpent-4-enoxy)-diphenylsilane

InChI

InChI=1S/C23H32OSi/c1-7-18-23(5,6)19-24-25(22(2,3)4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h7-17H,1,18-19H2,2-6H3

InChI Key

DPCBKSQTUXBGIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC=C

Origin of Product

United States

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